molecular formula C31H44IN3O11 B8104072 Pomalidomide-PEG6-Butyl Iodide

Pomalidomide-PEG6-Butyl Iodide

Número de catálogo: B8104072
Peso molecular: 761.6 g/mol
Clave InChI: NPWUUZRWHPEICJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pomalidomide-PEG6-Butyl Iodide: is a chemically synthesized compound that combines the cereblon ligand from pomalidomide with a 6-unit polyethylene glycol linker and a terminal butyl iodide. This compound is commonly used in proteolysis-targeting chimeras (PROTAC) technology, which enables targeted protein degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG6-Butyl Iodide involves the conjugation of pomalidomide with a polyethylene glycol linker and a butyl iodide group. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Pomalidomide-PEG6-Butyl Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various conjugates that can be used in targeted protein degradation and other applications .

Aplicaciones Científicas De Investigación

Key Properties

  • Molecular Formula : C₃₁H₄₄IN₃O₁₁
  • Molecular Weight : 761.60 g/mol
  • CAS Number : 1835705-74-2

Targeted Protein Degradation

Pomalidomide-PEG6-butyl iodide plays a crucial role in the design of PROTACs, which are engineered to selectively degrade specific proteins within cells. The compound's structure allows it to recruit E3 ubiquitin ligases via the cereblon ligand, facilitating the ubiquitination and subsequent degradation of target proteins .

Drug Development

This compound is instrumental in the development of new therapeutic agents aimed at diseases such as cancer. By enabling the selective degradation of oncogenic proteins, this compound assists researchers in creating more effective treatments with potentially fewer side effects compared to traditional small-molecule inhibitors .

Nanotechnology and Drug Delivery

In nanotechnology, this compound is utilized for drug delivery systems. Its PEG component enhances solubility and stability, making it suitable for formulating nanoparticles that can deliver therapeutic agents more effectively to target sites within the body .

Cell Culture and Bioconjugation

The compound is also used in cell culture applications and bioconjugation processes, where it facilitates the synthesis of polypeptides and other biomolecules. This capability is vital for producing complex biological systems for research purposes .

Case Study 1: PROTAC Development

A study conducted by Lai et al. (2016) demonstrated the modular design of PROTACs using Pomalidomide derivatives, including this compound. The research highlighted how variations in linker length and composition could significantly impact target protein degradation efficiency .

Linker Type Degradation Efficiency
PEG LinkerHigh
Alkyl LinkerModerate
No LinkerLow

Case Study 2: Cancer Therapeutics

Research published in Nature focused on using Pomalidomide-based PROTACs to degrade BCR-ABL fusion proteins in chronic myeloid leukemia (CML) models. The findings revealed that these compounds could effectively reduce cell viability in resistant CML cell lines .

Mecanismo De Acción

Pomalidomide-PEG6-Butyl Iodide exerts its effects through the following mechanism:

Comparación Con Compuestos Similares

  • Pomalidomide-PEG2-Alkyne
  • Pomalidomide-PEG2-CO2H
  • Pomalidomide-C3-CO2H
  • Pomalidomide-PEG3-Alkyne
  • Pomalidomide-C9-CO2H
  • Pomalidomide-PEG6-Azide

Uniqueness: Pomalidomide-PEG6-Butyl Iodide is unique due to its specific combination of a cereblon ligand, a 6-unit polyethylene glycol linker, and a butyl iodide group. This structure allows for efficient recruitment of the cereblon protein and effective formation of PROTACs, making it a valuable tool in targeted protein degradation research .

Actividad Biológica

Pomalidomide-PEG6-butyl iodide is a compound that combines the immunomodulatory drug pomalidomide with polyethylene glycol (PEG) and a butyl iodide moiety. This unique structure enhances its biological activity, particularly in the context of targeted protein degradation and therapeutic applications in cancer and autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes:

  • Pomalidomide moiety : An immunomodulatory agent that interacts with cereblon (CRBN), a component of the E3 ubiquitin ligase complex.
  • PEG linker : Provides solubility and biocompatibility, facilitating the delivery of the drug to target cells.
  • Butyl iodide : Serves as a reactive group for covalent bonding with target proteins.

The chemical formula is C31H44InN3O11C_{31}H_{44}I_{n}N_{3}O_{11} with a molecular weight of approximately 761.6 g/mol .

This compound functions primarily through:

  • Targeted Protein Degradation : It acts as a PROTAC (proteolysis-targeting chimera), recruiting E3 ligases to specific target proteins, leading to their ubiquitination and subsequent degradation .
  • Immunomodulation : The pomalidomide component modulates immune responses, enhancing T-cell activity against malignancies and reducing inflammation in autoimmune conditions .

1. Cancer Treatment

This compound has shown promise in treating various cancers, particularly hematologic malignancies. Its ability to degrade specific oncoproteins can lead to reduced tumor growth and improved patient outcomes. Research indicates that it can effectively inhibit pathways involved in tumor survival .

2. Autoimmune Diseases

The compound's immunomodulatory effects make it suitable for treating autoimmune diseases such as rheumatoid arthritis and lupus. By modulating immune cell activity, it can alleviate symptoms and reduce disease severity .

Case Studies

  • Hematologic Malignancies : In clinical trials involving multiple myeloma patients, pomalidomide derivatives demonstrated significant efficacy in reducing tumor burden when combined with other therapies .
  • Inflammatory Diseases : A study highlighted the effectiveness of pomalidomide in reducing inflammatory markers in patients with rheumatoid arthritis, suggesting its potential as a therapeutic option in managing autoimmune disorders .

Data Table: Summary of Biological Activities

Activity Mechanism Research Findings
Cancer TreatmentTargeted degradation of oncoproteinsSignificant reduction in tumor size in clinical trials
ImmunomodulationEnhanced T-cell activationReduced inflammatory markers in autoimmune disease studies
Protein DegradationRecruitment of E3 ligases for ubiquitinationEffective in degrading specific targets associated with malignancies

Propiedades

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-[2-[2-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44IN3O11/c32-10-3-1-2-4-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-27(37)33-24-7-5-6-23-28(24)31(40)35(30(23)39)25-8-9-26(36)34-29(25)38/h5-7,25H,1-4,8-22H2,(H,33,37)(H,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWUUZRWHPEICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44IN3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.